molecular formula C22H21ClFN5O3S B14975709 N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B14975709
M. Wt: 490.0 g/mol
InChI Key: PEEUAGXPAQHKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a triazinyl sulfanyl moiety, and a butanamide backbone. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-chloro-4-fluoroaniline, which is then subjected to acylation to introduce the butanamide group. The triazinyl sulfanyl moiety is synthesized separately through a series of cyclization and thiolation reactions. Finally, the two intermediates are coupled under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-aminophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
  • **N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-methylphenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Uniqueness

The uniqueness of N-(3-Chloro-4-fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide lies in its specific structural features, such as the propanamidophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C22H21ClFN5O3S

Molecular Weight

490.0 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide

InChI

InChI=1S/C22H21ClFN5O3S/c1-3-17(20(31)25-12-9-10-15(24)14(23)11-12)33-22-27-21(32)19(28-29-22)13-7-5-6-8-16(13)26-18(30)4-2/h5-11,17H,3-4H2,1-2H3,(H,25,31)(H,26,30)(H,27,29,32)

InChI Key

PEEUAGXPAQHKAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)F)Cl)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.